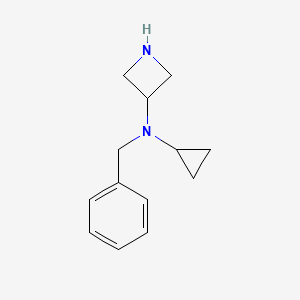

N-benzyl-N-cyclopropylazetidin-3-amine

Description

Contextualization of Azetidine (B1206935) Scaffolds in Contemporary Chemical Research

Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged from relative obscurity to become a focal point in medicinal chemistry and drug discovery. medwinpublishers.com Historically, their synthesis was considered challenging due to the inherent ring strain of the four-membered ring. medwinpublishers.com However, recent advancements in synthetic methodologies have made these structures more accessible, leading to a surge in their exploration. rsc.org

The appeal of the azetidine scaffold lies in its unique combination of properties. It introduces conformational rigidity into a molecule, which can be advantageous for binding to biological targets. chemrxiv.org This rigidity, coupled with the three-dimensional character of the scaffold, allows for the precise spatial arrangement of substituents, a critical factor in designing potent and selective drugs. chemrxiv.org Despite the ring strain, azetidines are generally more stable than their three-membered counterparts, aziridines, making them more suitable for pharmaceutical development. rsc.org

Furthermore, the azetidine ring is considered a "privileged scaffold," meaning it is a structural framework that can be derivatized to interact with a variety of biological targets. chemrxiv.org Azetidine-containing compounds have been investigated for a wide range of therapeutic applications, including as inhibitors of GABA uptake, dopamine (B1211576) antagonists, and as components of macrocyclic peptides. researchgate.netresearchgate.netnih.gov Their incorporation into molecules can lead to improved physicochemical properties, such as solubility and metabolic stability.

Rationale for In-depth Academic Investigation of N-benzyl-N-cyclopropylazetidin-3-amine

The specific combination of structural features in this compound provides a compelling rationale for its detailed academic investigation. The molecule can be deconstructed into three key components, each contributing to its potential utility and justifying a focused research effort.

The Azetidin-3-amine Core: The 3-aminoazetidine unit serves as a versatile anchor point for further functionalization. The primary amine offers a site for the introduction of a wide array of substituents, allowing for the systematic exploration of structure-activity relationships (SAR). nih.gov The stereochemistry of the 3-position can also be varied, introducing another layer of structural diversity.

The N-benzyl Group: The benzyl (B1604629) group is a common substituent in medicinal chemistry, often incorporated to enhance lipophilicity, which can improve a compound's ability to cross cell membranes, including the blood-brain barrier. vulcanchem.com The aromatic ring can also participate in crucial binding interactions with biological targets, such as pi-pi stacking.

The N-cyclopropyl Group: The cyclopropyl (B3062369) moiety is another feature of significant interest in drug design. This small, strained ring can act as a rigid spacer, locking in a specific conformation. vulcanchem.com It can also serve as a bioisostere for other groups, such as a vinyl or isopropyl group, while offering improved metabolic stability. The electronic properties of the cyclopropyl ring can influence the basicity of the adjacent nitrogen atom, which can be critical for receptor binding.

The convergence of these three structural motifs in a single molecule creates a unique chemical entity with a distinct profile. The interplay between the rigid azetidine and cyclopropyl rings, combined with the properties of the benzyl group, suggests that this compound could serve as a valuable building block or lead compound in the development of novel therapeutics, particularly for central nervous system (CNS) disorders where blood-brain barrier penetration is essential. nih.gov

Overview of Key Research Themes and Scholarly Objectives for this compound

While specific, in-depth research on this compound is not yet widely published, the investigation of this compound and its analogs would likely be driven by several key research themes and scholarly objectives:

Development of Novel Synthetic Methodologies: A primary objective would be to establish efficient and stereoselective synthetic routes to this compound and its derivatives. This would involve exploring various methods for the construction of the azetidine ring and the introduction of the N-substituents. rsc.org

Exploration of Chemical Space: A systematic derivatization of the core structure would be a central theme. This would involve modifying the benzyl and cyclopropyl groups, as well as functionalizing the 3-amino group, to create a library of related compounds. The goal would be to map the chemical space around this scaffold and understand how structural modifications impact its properties.

Physicochemical and Pharmacokinetic Profiling: A crucial objective would be to characterize the fundamental properties of these molecules. This includes determining their solubility, lipophilicity, and metabolic stability. For compounds targeting the CNS, assessing their ability to cross the blood-brain barrier would be a high priority. nih.gov

Biological Screening and Target Identification: A key research theme would be to screen this compound and its analogs against a panel of biological targets. Given the prevalence of similar structures in CNS-active compounds, initial screening efforts might focus on receptors, transporters, and enzymes within the central nervous system. nih.govnih.gov The ultimate goal would be to identify specific biological targets and elucidate the mechanism of action.

Structure-Activity Relationship (SAR) Studies: A fundamental scholarly objective would be to establish clear SAR for this class of compounds. By comparing the biological activity of different analogs, researchers can determine which structural features are essential for potency and selectivity. This knowledge is critical for the rational design of more effective and safer therapeutic agents. nih.gov

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₈N₂ |

| Molecular Weight | 202.30 g/mol |

| LogP (estimated) | 2.5–3.0 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

Structure

3D Structure

Properties

Molecular Formula |

C13H18N2 |

|---|---|

Molecular Weight |

202.30 g/mol |

IUPAC Name |

N-benzyl-N-cyclopropylazetidin-3-amine |

InChI |

InChI=1S/C13H18N2/c1-2-4-11(5-3-1)10-15(12-6-7-12)13-8-14-9-13/h1-5,12-14H,6-10H2 |

InChI Key |

GXMSVYVYUQYAJK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N(CC2=CC=CC=C2)C3CNC3 |

Origin of Product |

United States |

Synthetic Methodologies and Accessibility of N Benzyl N Cyclopropylazetidin 3 Amine

Retrosynthetic Strategies for N-benzyl-N-cyclopropylazetidin-3-amine

Retrosynthetic analysis of this compound reveals several plausible disconnection points, guiding the design of synthetic routes. The most logical disconnections are at the C-N bonds, leading to simpler, more readily available starting materials.

One primary disconnection is at the exocyclic C3-N bond, suggesting a key intermediate such as 1-benzylazetidin-3-one (B115020) and cyclopropylamine (B47189). This approach is particularly attractive as it allows for the late-stage introduction of the cyclopropylamino moiety. A further disconnection of 1-benzylazetidin-3-one at the N1-benzyl bond leads back to a protected azetidin-3-one, which can be derived from the corresponding azetidin-3-ol. The azetidine (B1206935) ring itself can be retrosynthetically traced back to acyclic precursors like epichlorohydrin (B41342) and benzylamine (B48309).

Alternatively, a sequential N-alkylation strategy can be envisioned. Disconnecting the N-benzyl and N-cyclopropyl bonds from the exocyclic amine suggests a precursor of 1-benzylazetidin-3-amine. This primary amine could then undergo N-cyclopropylation. This strategy, however, may be complicated by challenges in controlling the selectivity of the alkylation steps.

Convergent and Divergent Synthetic Routes to this compound

Both convergent and divergent strategies can be devised for the synthesis of this compound, each with distinct advantages.

A convergent synthesis would involve the separate preparation of key fragments that are later combined. A likely convergent route would begin with the synthesis of 1-benzylazetidin-3-one. This can be achieved by reacting benzylamine with epichlorohydrin to form 1-benzylazetidin-3-ol, which is then oxidized to the corresponding ketone. researchgate.net In a separate pathway, cyclopropylamine is readily available commercially. The final step involves the reductive amination of 1-benzylazetidin-3-one with cyclopropylamine to furnish the target compound. This approach allows for the efficient assembly of the molecule from well-defined intermediates.

A divergent synthesis would commence from a common intermediate that is later elaborated into a variety of derivatives, including the target compound. For example, a suitable starting point could be a protected azetidin-3-one, such as N-Boc-azetidin-3-one. This intermediate can undergo reductive amination with cyclopropylamine to yield N-Boc-N-cyclopropylazetidin-3-amine. Subsequent removal of the Boc protecting group followed by N-benzylation would provide this compound. This divergent approach is advantageous for creating a library of related compounds by varying the final alkylation step.

A plausible and commonly employed synthetic pathway is the reductive amination of a ketone. youtube.com This method is highly versatile for forming carbon-nitrogen bonds. masterorganicchemistry.com

Plausible Synthetic Route via Reductive Amination:

Formation of 1-benzylazetidin-3-ol: Benzylamine is reacted with epichlorohydrin to form the azetidine ring, yielding 1-benzylazetidin-3-ol.

Oxidation to 1-benzylazetidin-3-one: The secondary alcohol is oxidized to the ketone using standard oxidation methods, such as a Swern or Parikh-Doering oxidation. guidechem.com

Reductive Amination: 1-benzylazetidin-3-one is then reacted with cyclopropylamine in the presence of a reducing agent to form this compound. masterorganicchemistry.com

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key steps to consider for optimization include the oxidation of the alcohol and the final reductive amination.

For the oxidation of 1-benzylazetidin-3-ol , various reagents can be employed, each with its own set of optimal conditions. The choice of oxidant can influence reaction time, temperature, and purification requirements.

| Oxidizing Agent | Typical Solvent | Temperature (°C) | Notes |

| SO₃·pyridine complex | DMSO/THF | Room Temperature | Mild conditions, suitable for sensitive substrates. guidechem.com |

| Oxalyl chloride/DMSO (Swern) | Dichloromethane | -78 to Room Temp | High yields, requires cryogenic temperatures. guidechem.comchemicalbook.com |

| Dess-Martin periodinane | Dichloromethane | Room Temperature | Commercially available, mild conditions. |

The reductive amination step is another critical point for optimization. The choice of reducing agent is paramount, as it affects the chemoselectivity and reaction efficiency. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often favored for its mildness and ability to be used in a one-pot procedure. organic-chemistry.org In contrast, sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic. masterorganicchemistry.com

Table of Reductive Amination Conditions:

| Reducing Agent | Solvent | pH | Temperature | Typical Yields |

|---|---|---|---|---|

| NaBH(OAc)₃ | Dichloroethane (DCE) | Neutral | Room Temperature | Good to Excellent |

| NaBH₃CN | Methanol (MeOH) | Slightly Acidic (pH ~5-6) | Room Temperature | Good to Excellent |

Optimization would involve screening different reducing agents, solvents, reaction temperatures, and stoichiometry of reagents to achieve the highest possible yield and purity of the final product.

Stereoselective Synthesis of this compound and its Enantiomers

The stereoselective synthesis of this compound would require the introduction of chirality at the C3 position of the azetidine ring. This can be accomplished through several strategies, primarily involving the use of chiral starting materials or chiral catalysts.

One approach would be to start with a chiral precursor, such as an enantiomerically pure azetidin-3-one. Chiral azetidin-3-ones can be prepared through various methods, including asymmetric cyclization reactions or the resolution of racemic mixtures. For instance, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides can yield chiral azetidin-3-ones with high enantiomeric excess. Once the chiral ketone is obtained, reductive amination with cyclopropylamine would proceed to give the corresponding chiral amine. It is generally expected that the stereocenter would remain intact during the reductive amination process.

Another strategy involves the stereoselective reduction of an intermediate enamine or imine. While this is a common approach for other systems, its application to the synthesis of chiral 3-aminoazetidines is less documented.

Development of Novel Catalytic Approaches for this compound Derivatives

Recent advances in catalysis offer novel and more efficient routes to functionalized amines and heterocycles, which could be applied to the synthesis of this compound and its derivatives.

For the N-alkylation steps, transition metal catalysts, particularly those based on ruthenium and iridium, have been shown to be effective for the N-alkylation of amines with alcohols via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. This approach is atom-economical and environmentally friendly as it produces water as the only byproduct. For instance, a ruthenium complex could potentially catalyze the reaction between a protected 3-aminoazetidine and benzyl (B1604629) alcohol to introduce the benzyl group.

Photoredox catalysis is another emerging area that could be applied to the synthesis of complex amines. Visible-light-mediated reactions can facilitate the formation of C-N bonds under mild conditions. Such methods could potentially be developed for the direct coupling of a suitably functionalized azetidine with a cyclopropyl (B3062369) or benzyl radical precursor.

The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, represents a direct method for constructing the azetidine ring. nih.gov Advances in visible-light-enabled aza Paternò-Büchi reactions could provide a novel catalytic approach to synthesizing functionalized azetidines that could serve as precursors to the target molecule. nih.gov

Scalable Synthesis and Process Chemistry Considerations for this compound

The transition from a laboratory-scale synthesis to a large-scale industrial process for this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Key considerations for scalable synthesis include:

Cost and Availability of Starting Materials: The chosen synthetic route should utilize readily available and inexpensive starting materials. For the proposed route, benzylamine, epichlorohydrin, and cyclopropylamine are all commercially available in bulk.

Reagent Selection: Reagents that are hazardous, toxic, or expensive should be avoided if possible. For example, while the Swern oxidation is effective, it generates a foul-smelling byproduct (dimethyl sulfide) and requires cryogenic temperatures, which can be challenging to implement on a large scale. Alternative, milder oxidizing agents or catalytic aerobic oxidation methods would be preferable. Similarly, the use of toxic reagents like sodium cyanoborohydride in the reductive amination step would be discouraged in favor of safer alternatives like sodium triacetoxyborohydride or catalytic hydrogenation.

Process Safety: The potential for runaway reactions, the handling of pyrophoric or toxic reagents, and the generation of hazardous byproducts must all be carefully assessed and managed.

Purification Methods: Chromatographic purification is often not feasible for large-scale production. The synthesis should be designed to yield a product that can be purified through crystallization, distillation, or extraction.

Waste Management: The environmental impact of the process must be minimized by reducing waste generation and ensuring that any waste produced is treated and disposed of properly. Atom-economical reactions, such as catalytic processes, are highly desirable.

Process Robustness: The synthetic route should be robust and reproducible, providing consistent yields and purity on a large scale.

The development of a scalable process for intermediates like 1-benzhydrylazetidin-3-ol (B14779) highlights the feasibility of producing substituted azetidines on a larger scale. researchgate.netacs.org Similar process development and optimization would be necessary for the efficient and economical production of this compound.

Molecular Architecture and Conformational Landscape of N Benzyl N Cyclopropylazetidin 3 Amine

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the molecular structure of N-benzyl-N-cyclopropylazetidin-3-amine, confirming its atomic connectivity, and identifying its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular framework. While one-dimensional (1D) ¹H and ¹³C NMR offer initial information on the chemical environment of protons and carbons, multi-dimensional techniques like COSY, HSQC, and HMBC are essential for unambiguous assignment.

¹H NMR: The proton spectrum is expected to show distinct regions. The aromatic protons of the benzyl (B1604629) group would appear in the downfield region (typically δ 7.2-7.4 ppm). The benzylic methylene (B1212753) protons (-CH₂-Ph) would likely present as a singlet or a pair of doublets around δ 3.5-4.0 ppm. The protons on the azetidine (B1206935) ring are expected in the range of δ 2.5-3.5 ppm, often exhibiting complex splitting patterns due to geminal and vicinal coupling. The methine proton on the cyclopropyl (B3062369) ring would be found further upfield, coupled to the cyclopropyl methylene protons, which themselves would appear at high field (typically δ 0.4-0.8 ppm) due to the ring's shielding effects. researchgate.net

¹³C NMR: The carbon spectrum would complement the proton data. Aromatic carbons would resonate between δ 125-140 ppm. The benzylic carbon is anticipated around δ 60 ppm, while the azetidine ring carbons would be in the δ 40-60 ppm range. The cyclopropyl carbons are characteristically found at high field, typically below δ 20 ppm. nih.gov

Multi-dimensional NMR:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity within the benzyl, azetidine, and cyclopropyl fragments. For example, it would show correlations between the azetidine methine proton (at C3) and the adjacent methylene protons (at C2 and C4).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon's chemical shift based on its attached proton's shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on typical values for similar structural motifs.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl (C₆H₅) | 7.20 - 7.40 (m, 5H) | 127.0 - 138.0 |

| Benzylic (CH₂) | ~3.60 (s, 2H) | ~60.0 |

| Azetidine C2/C4 (CH₂) | 3.00 - 3.50 (m, 4H) | ~55.0 |

| Azetidine C3 (CH) | 2.80 - 3.20 (m, 1H) | ~45.0 |

| Cyclopropyl (CH) | 1.50 - 1.80 (m, 1H) | ~15.0 |

| Cyclopropyl (CH₂) | 0.40 - 0.80 (m, 4H) | ~5.0 |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.

C-H Vibrations: Aromatic C-H stretching from the benzyl group is expected just above 3000 cm⁻¹ (approx. 3030-3100 cm⁻¹). Aliphatic C-H stretching from the azetidine and benzylic methylene groups would appear just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹). The C-H bonds of the cyclopropyl ring have a characteristic absorption at higher wavenumbers than typical alkanes, often around 3050-3080 cm⁻¹. docbrown.infovscht.cz

N-H Vibrations: The primary amine (-NH₂) at the 3-position would exhibit characteristic N-H stretching as a pair of bands in the 3300-3500 cm⁻¹ region. researchgate.net An N-H bending (scissoring) vibration is also expected around 1590-1650 cm⁻¹.

C-N Vibrations: The C-N stretching of the tertiary amine (in the ring) and the primary amine would produce absorptions in the 1020-1250 cm⁻¹ range. acs.org

Ring Vibrations: The azetidine ring itself has characteristic puckering and breathing modes, though these can be complex and fall within the fingerprint region (below 1500 cm⁻¹). The cyclopropane (B1198618) ring has a characteristic skeletal vibration between 1000-1020 cm⁻¹. docbrown.info Aromatic C=C stretching bands from the phenyl ring are expected around 1450-1600 cm⁻¹.

Raman spectroscopy would provide complementary information, as symmetric and non-polar bond vibrations (like aromatic C=C stretches) are often more intense in Raman spectra, whereas polar bond vibrations (like C-N or N-H) are typically stronger in IR. jasco-global.com

Table 2: Predicted Characteristic IR Absorption Frequencies for this compound This table is predictive and based on established group frequencies.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) |

| C-H Stretch (Aromatic) | Phenyl Ring | 3030 - 3100 |

| C-H Stretch (Cyclopropyl) | Cyclopropyl Ring | 3050 - 3080 |

| C-H Stretch (Aliphatic) | Azetidine, Benzyl CH₂ | 2850 - 2960 |

| N-H Bend | Primary Amine | 1590 - 1650 |

| C=C Stretch | Phenyl Ring | 1450 - 1600 |

| C-N Stretch | Amines | 1020 - 1250 |

| Ring Vibration | Cyclopropyl Ring | 1000 - 1020 |

High-Resolution Mass Spectrometry (HRMS) allows for the precise determination of a molecule's elemental composition from its exact mass. For this compound (C₁₃H₁₈N₂), the expected monoisotopic mass is approximately 202.1470 u.

Collision-induced dissociation (CID) or tandem mass spectrometry (MS/MS) would reveal the molecule's fragmentation pattern, which is key to confirming its structure. Based on studies of similar benzylamines, the most prominent fragmentation pathway involves the cleavage of the benzylic C-N bond. nih.govnih.gov

Primary Fragmentation: The most likely fragmentation is the loss of the benzyl group to form the highly stable benzyl cation (C₇H₇⁺) at m/z 91, which may rearrange to the even more stable tropylium (B1234903) cation. This is a characteristic fragmentation for benzylamines. researchgate.netacs.org

Other Fragmentations: Other possible fragmentations could include cleavage of the azetidine ring, loss of the cyclopropyl group, or loss of ammonia (B1221849) from the primary amine substituent, leading to a variety of smaller fragment ions that can be mechanistically rationalized.

X-ray Crystallographic Analysis of this compound and its Salts

As of now, no public crystal structure for this compound or its salts has been reported. A hypothetical crystallographic analysis would provide definitive proof of its atomic connectivity, as well as precise bond lengths, bond angles, and torsional angles in the solid state.

A single-crystal X-ray diffraction study would reveal:

Azetidine Ring Conformation: The four-membered azetidine ring is not planar and adopts a puckered conformation to relieve ring strain. Crystallography would determine the exact degree of puckering.

Substituent Orientation: The analysis would show the relative orientation of the benzyl, cyclopropyl, and amine groups with respect to the azetidine ring. The amine group at the 3-position could be oriented in a pseudo-axial or pseudo-equatorial position relative to the ring's puckering.

Intermolecular Interactions: In the solid state, the primary amine group is capable of acting as a hydrogen bond donor, while the nitrogen atoms can act as acceptors. The crystal packing would likely be influenced by a network of intermolecular N-H···N hydrogen bonds. The aromatic rings could also participate in π-π stacking interactions.

Conformational Analysis and Dynamics of this compound in Solution and Solid State

The conformational landscape of this compound is complex due to multiple sources of flexibility and rigidity.

Azetidine Ring Puckering: Like cyclobutane, the azetidine ring undergoes a dynamic puckering motion. For N-substituted azetidines, this can lead to two distinct puckered conformations. The energy barrier for this ring inversion is generally low. tandfonline.comadelaide.edu.au

Nitrogen Inversion: The tertiary nitrogen atom of the azetidine ring is stereogenic and can undergo pyramidal inversion. This process interconverts the orientations of the benzyl and cyclopropyl groups relative to the ring. The barrier to nitrogen inversion in azetidines is influenced by the steric bulk of the N-substituents.

Rotational Isomers: Rotation around the N-benzyl and N-cyclopropyl bonds introduces additional conformational possibilities. The bulky nature of these groups likely creates a significant rotational barrier, leading to preferred staggered conformations to minimize steric hindrance.

Solution vs. Solid State: In solution, the molecule would exist as a dynamic equilibrium of multiple conformers. The preferred conformation would be influenced by the solvent. nih.gov In the solid state, the molecule is locked into a single, low-energy conformation dictated by crystal packing forces, as discussed in the crystallography section. NMR techniques, particularly variable-temperature NMR, could be used to study these dynamic processes in solution by observing changes in chemical shifts and coupling constants or the coalescence of signals at higher temperatures.

Computational and Theoretical Investigations of N Benzyl N Cyclopropylazetidin 3 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

No peer-reviewed studies detailing quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, for N-benzyl-N-cyclopropylazetidin-3-amine were found. Consequently, there is no published data on its optimized molecular geometry, electronic properties (such as HOMO-LUMO energy gap), molecular electrostatic potential (MEP) maps, or calculated reactivity descriptors like chemical hardness, softness, and electrophilicity index.

Molecular Dynamics Simulations for Conformational Space Exploration of this compound

There are no available research articles that report on molecular dynamics (MD) simulations performed to explore the conformational space of this compound. Such simulations are crucial for understanding the dynamic behavior of the molecule, including the flexibility of the azetidine (B1206935) ring and the orientation of the benzyl (B1604629) and cyclopropyl (B3062369) substituents over time. Without these studies, information on its stable conformers, the energy barriers between them, and its behavior in different solvent environments remains undetermined from a computational standpoint.

Prediction of this compound Molecular Interactions via Ligand-Target Docking Methodologies

A search of the scientific literature yielded no studies where this compound was used as a ligand in molecular docking simulations. While the general class of azetidine derivatives is of interest in medicinal chemistry, there are no published reports identifying potential biological targets for this specific compound or predicting its binding modes and affinities with any proteins or enzymes.

Computational Mechanistic Studies of Reactions Involving this compound

No computational studies on the reaction mechanisms involving this compound have been published. Research in this area would typically involve calculating transition state energies and reaction pathways to elucidate how the molecule participates in chemical transformations. The reactivity of the azetidine ring, driven by its strain, is a key area for such investigations, but specific computational analyses for this compound are not available.

Chemical Reactivity and Derivatization Strategies for N Benzyl N Cyclopropylazetidin 3 Amine

Transformations of the Secondary Amine Functionality in N-benzyl-N-cyclopropylazetidin-3-amine

The secondary amine at the 3-position of the azetidine (B1206935) ring is a key site for a variety of chemical transformations, allowing for the introduction of a wide range of functional groups. These modifications can significantly alter the physicochemical and biological properties of the parent molecule.

Common derivatization strategies for the secondary amine include acylation, sulfonylation, and alkylation. Acylation reactions with acyl chlorides or anhydrides in the presence of a base can be employed to introduce amide functionalities. Similarly, sulfonylation with sulfonyl chlorides yields the corresponding sulfonamides. Alkylation, while sometimes challenging to control to prevent overalkylation, can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. masterorganicchemistry.com

| Transformation | Reagents and Conditions | Product Type |

| Acylation | Acyl chloride, triethylamine, dichloromethane | N-acyl-N-benzyl-N-cyclopropylazetidin-3-amine |

| Sulfonylation | Sulfonyl chloride, pyridine, dichloromethane | N-sulfonyl-N-benzyl-N-cyclopropylazetidin-3-amine |

| Alkylation | Alkyl halide, potassium carbonate, acetonitrile (B52724) | N-alkyl-N-benzyl-N-cyclopropylazetidin-3-amine |

| Reductive Amination | Aldehyde/ketone, sodium triacetoxyborohydride (B8407120), dichloromethane | N-alkyl-N-benzyl-N-cyclopropylazetidin-3-amine |

These transformations are fundamental in the synthesis of libraries of compounds for structure-activity relationship (SAR) studies, enabling the exploration of the chemical space around the core scaffold.

Synthetic Modifications of the Azetidine Ring System in this compound

The four-membered azetidine ring is characterized by significant ring strain, which can be harnessed for various synthetic transformations. Ring-opening reactions of azetidines can proceed under different conditions to yield a variety of acyclic or larger heterocyclic structures. For instance, treatment with strong acids or certain electrophiles can lead to the cleavage of the C-N or C-C bonds of the azetidine ring.

Furthermore, the azetidine ring can serve as a scaffold for the construction of more complex polycyclic systems, including spirocyclic structures. The synthesis of spirocyclic azetidines has gained attention in drug discovery due to the introduction of three-dimensionality, which can lead to improved pharmacological properties. nih.govnih.govresearchgate.netresearchgate.netmdpi.com While direct spirocyclization from this compound is not extensively documented, the functional handles on the molecule could potentially be utilized in intramolecular cyclization strategies to build spirocyclic frameworks.

| Modification | General Approach | Potential Products |

| Ring Opening | Acid-catalyzed hydrolysis or hydrogenolysis | Amino alcohols, diamines |

| Spirocyclization | Intramolecular cyclization strategies | Spiro-azetidine derivatives |

Cyclopropyl (B3062369) Group Transformations and Reactivity in this compound Derivatives

The cyclopropyl group is another source of reactivity in this compound derivatives. The inherent strain of the three-membered ring makes it susceptible to ring-opening reactions under various conditions, including treatment with acids, electrophiles, or radical initiators. nih.gov These reactions can lead to the formation of linear alkyl chains or larger ring systems, providing a pathway to a diverse range of molecular architectures.

Electrophilic ring-opening of cyclopropylamines can occur at the distal C-C bond, driven by the σ-withdrawing effect of the ammonium (B1175870) group and charge-charge repulsion in the transition state. nih.gov This reactivity can be exploited to introduce new functional groups and build molecular complexity.

| Transformation | Reagents and Conditions | Potential Products |

| Acid-Catalyzed Ring Opening | Strong acids (e.g., superacids) in the presence of a nucleophile | Ring-opened products with incorporation of the nucleophile |

| Electrophilic Addition | Electrophiles (e.g., halogens, mercuric salts) | Ring-opened and rearranged products |

The reactivity of the cyclopropyl group offers a unique opportunity to expand the diversity of structures accessible from the this compound scaffold.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzyl (B1604629) Moiety of this compound

The benzyl group, while often used as a protecting group for the azetidine nitrogen, also provides a handle for further functionalization through aromatic substitution reactions. The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com The directing effects of the alkylamino substituent on the aromatic ring will influence the position of substitution, typically favoring ortho- and para-products.

Conversely, nucleophilic aromatic substitution (SNAr) can be performed on derivatives of the benzyl moiety that are appropriately substituted with strong electron-withdrawing groups. This allows for the introduction of a variety of nucleophiles onto the aromatic ring.

| Reaction Type | Typical Reagents | Expected Products |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted benzyl derivatives |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Halo-substituted benzyl derivatives |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl-substituted benzyl derivatives |

| Nucleophilic Aromatic Substitution | Nucleophile, electron-deficient aromatic ring | Nucleophile-substituted benzyl derivatives |

These modifications of the benzyl group can be used to modulate the electronic and steric properties of the molecule, which can be crucial for optimizing its interaction with biological targets.

Synthesis of this compound Analogs and Isosteres for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into the relationship between the chemical structure of a compound and its biological activity. The synthesis of analogs and isosteres of this compound is a key strategy in such studies.

Analogs can be synthesized by modifying the various components of the molecule, as discussed in the previous sections. For example, a library of N-acyl or N-alkyl derivatives can be prepared to probe the importance of the substituent on the secondary amine. Similarly, analogs with different substitution patterns on the benzyl ring can be synthesized to explore the electronic and steric requirements for activity.

Isosteric replacement is another important strategy in SAR studies. For example, the azetidine ring could be replaced with other four- or five-membered rings, such as cyclobutane, pyrrolidine, or piperidine, to investigate the role of the heterocyclic core. The cyclopropyl group could be replaced with other small alkyl or cycloalkyl groups to assess the impact of ring strain and lipophilicity.

| Analog Type | Modification Strategy | Purpose of Modification |

| N-Acyl/Alkyl Analogs | Acylation or alkylation of the secondary amine | Explore the effect of substituent size, polarity, and hydrogen bonding capacity. |

| Benzyl Ring Analogs | Electrophilic or nucleophilic aromatic substitution | Investigate the influence of electronic and steric factors on the aromatic ring. |

| Azetidine Isosteres | Replacement of the azetidine ring with other cyclic systems | Assess the importance of the heterocyclic core for activity. |

| Cyclopropyl Isosteres | Replacement of the cyclopropyl group with other alkyl groups | Evaluate the role of the cyclopropyl moiety in binding and activity. |

Exploration of this compound as a Scaffold for Complex Molecule Construction

The unique combination of functional groups and stereochemical complexity in this compound makes it an attractive scaffold for the construction of more complex molecules, including natural product analogs and novel therapeutic agents. The term "scaffold" in this context refers to a core structure upon which a variety of substituents can be appended to generate a library of diverse compounds.

The multiple points of diversification on the this compound molecule (the secondary amine, the azetidine ring, the cyclopropyl group, and the benzyl ring) allow for the systematic exploration of chemical space. This is particularly valuable in fragment-based drug discovery, where small, functionalized scaffolds are used as starting points for the development of potent and selective inhibitors of biological targets.

Furthermore, the strained ring systems of the azetidine and cyclopropyl groups can be utilized in ring-opening or rearrangement reactions to access novel and complex molecular architectures that would be difficult to synthesize through other means. The application of this scaffold in multicomponent reactions could also provide a rapid and efficient route to highly complex and diverse molecular structures.

Exploration of Molecular Recognition and Biochemical Interactions of N Benzyl N Cyclopropylazetidin 3 Amine in Vitro and Preclinical Mechanistic Studies

Design and Implementation of Assays for Specific Ligand-Target Interactions

The study of N-benzyl-N-cyclopropylazetidin-3-amine's interaction with biological targets necessitates a range of specialized in vitro assays. The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is considered a "privileged scaffold" in medicinal chemistry due to its conformational rigidity and favorable physicochemical properties. enamine.netpharmablock.com The presence of both a benzyl (B1604629) and a cyclopropyl (B3062369) group on the nitrogen atom, along with an amine at the 3-position, suggests potential interactions with a variety of protein targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

In Vitro Receptor Binding and Enzyme Modulation Studies with this compound

To elucidate the pharmacological profile of this compound, a primary approach involves conducting receptor binding assays. These assays are designed to measure the affinity of the compound for a specific receptor. A common technique is radioligand binding, where a radioactively labeled compound known to bind to the target receptor is displaced by increasing concentrations of this compound. The concentration at which 50% of the radioligand is displaced (the IC50 value) is determined and used to calculate the binding affinity (Ki).

Given the structural motifs present in this compound, a panel of receptors could be screened. The N-benzyl group, for instance, is a common feature in ligands for monoamine receptors. nih.gov Therefore, initial screens would likely include serotonin (5-HT), dopamine (B1211576) (D), and norepinephrine (NE) receptors.

Enzyme modulation studies are also crucial to understanding the biochemical effects of this compound. Many enzymes are potential targets for small molecules containing amine functionalities. Assays would be designed to measure the ability of this compound to either inhibit or activate specific enzymes. For example, monoamine oxidase (MAO) is an enzyme that metabolizes monoamines and is a target for drugs containing cyclopropylamine (B47189) moieties. An in vitro assay could measure the production of a metabolite by MAO in the presence of varying concentrations of the test compound.

A hypothetical data table summarizing the results of such initial screening is presented below:

| Target | Assay Type | Result (IC50/EC50) |

| 5-HT2A Receptor | Radioligand Binding | 150 nM |

| Dopamine D2 Receptor | Radioligand Binding | 800 nM |

| Norepinephrine Transporter | Radioligand Binding | 2.5 µM |

| Monoamine Oxidase A | Enzyme Inhibition | 5.2 µM |

| Monoamine Oxidase B | Enzyme Inhibition | > 10 µM |

| hERG Channel | Electrophysiology | > 30 µM |

Investigation of this compound as a Chemical Probe for Protein Function

A chemical probe is a small molecule that can be used to study the function of a protein in a biological system. chemrxiv.org An ideal chemical probe is potent, selective, and has a known mechanism of action. Should this compound demonstrate high affinity and selectivity for a particular target in the initial screens, it could be developed as a chemical probe.

For instance, if the compound is found to be a potent and selective antagonist of a specific receptor, it could be used in cell-based assays to investigate the downstream signaling pathways of that receptor. This often involves treating cells with the compound and measuring changes in second messengers (e.g., cAMP, Ca2+) or gene expression.

Furthermore, the azetidine scaffold can be functionalized to create more sophisticated probes. nih.gov For example, a photoaffinity label could be incorporated, which upon exposure to UV light, would form a covalent bond with the target protein. This would allow for the identification and isolation of the protein for further characterization.

Mechanistic Elucidation of Observed Biochemical Modulations Induced by this compound

Once a significant biochemical effect is observed, such as receptor antagonism or enzyme inhibition, further studies are required to elucidate the underlying mechanism of action. For receptor interactions, functional assays are employed to determine whether the compound acts as an agonist, antagonist, or inverse agonist. For example, if the compound binds to a GPCR, a functional assay might measure G-protein activation or β-arrestin recruitment.

In the case of enzyme inhibition, kinetic studies can reveal the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This involves measuring the rate of the enzymatic reaction at different substrate concentrations in the presence of the inhibitor. Understanding the mechanism of action is critical for predicting the compound's effects in more complex biological systems.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Defined Biological Systems (e.g., isolated cell lines, purified proteins)

Structure-activity relationship (SAR) studies involve systematically modifying the chemical structure of a lead compound and assessing the impact of these changes on its biological activity. mdpi.com For this compound, SAR studies would explore the importance of each structural component: the N-benzyl group, the N-cyclopropyl group, the azetidine ring, and the 3-amine group.

Derivatives would be synthesized where, for example, the benzyl group is substituted with different functional groups (e.g., halogens, alkyls, methoxy groups) at various positions on the aromatic ring. Similarly, the cyclopropyl group could be replaced with other small alkyl groups. The position and nature of the amine on the azetidine ring would also be varied. These derivatives would then be tested in the same in vitro assays to determine how these structural modifications affect potency and selectivity.

A hypothetical SAR data table for a series of N-benzyl analogs is presented below:

| Compound | R1 (para-position) | R2 (meta-position) | R3 (ortho-position) | 5-HT2A Binding Affinity (Ki, nM) |

| Parent | H | H | H | 120 |

| 1a | F | H | H | 85 |

| 1b | Cl | H | H | 92 |

| 1c | CH3 | H | H | 150 |

| 1d | OCH3 | H | H | 210 |

| 1e | H | Cl | H | 115 |

| 1f | H | H | Cl | 350 |

Design Principles and Scaffolding Potential of this compound for Ligand Discovery

The azetidine ring is an attractive scaffold for ligand discovery due to its three-dimensional structure and its ability to present substituents in well-defined spatial orientations. enamine.netnih.gov The this compound core can be considered a starting point for the design of new ligands with improved properties.

The SAR data generated would inform the design principles for new compounds. For example, if it is found that a particular substitution pattern on the benzyl ring enhances affinity, this information can be used to design more potent ligands. The azetidine scaffold allows for the exploration of chemical space around a rigid core, which can lead to the discovery of novel ligands with unique pharmacological profiles. The inherent strain of the four-membered ring can also contribute to binding affinity by influencing the conformation of the molecule. rsc.org

Biophysical Characterization of this compound Binding Events

To gain a deeper understanding of the binding interaction between this compound and its target protein, various biophysical techniques can be employed. nih.govnih.gov These methods provide information on the thermodynamics, kinetics, and structural basis of the binding event.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing information on the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding. universiteitleiden.nl

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can be used to measure the kinetics of binding, providing association (kon) and dissociation (koff) rate constants.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify the binding site of the ligand on the protein and to determine the structure of the protein-ligand complex in solution.

X-ray Crystallography: If the target protein can be crystallized, X-ray crystallography can provide a high-resolution three-dimensional structure of the protein-ligand complex, revealing the precise molecular interactions that mediate binding.

A hypothetical summary of biophysical data is provided below:

| Technique | Parameter | Value |

| ITC | Kd | 135 nM |

| ΔH | -8.5 kcal/mol | |

| -TΔS | -2.1 kcal/mol | |

| SPR | kon | 2.1 x 10^5 M^-1s^-1 |

| koff | 2.8 x 10^-2 s^-1 |

These biophysical data provide a comprehensive picture of the binding event and are invaluable for the rational design of improved ligands.

Analytical Methodologies and Characterization in Research Applications of N Benzyl N Cyclopropylazetidin 3 Amine

Development of Chromatographic Methods for N-benzyl-N-cyclopropylazetidin-3-amine Separation and Purification (HPLC, GC, SFC)

Chromatographic techniques are fundamental for the separation and purification of this compound from reaction mixtures, as well as for its isolation for further studies. The choice of method depends on the compound's physicochemical properties and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) would be a primary choice, where a nonpolar stationary phase is used with a polar mobile phase. Due to the basic nature of the amine group, peak tailing can be a concern. This can be mitigated by using a high-purity silica-based column and adding a mobile phase modifier such as trifluoroacetic acid (TFA) or formic acid to ensure the analyte is in its protonated form, leading to improved peak shape and reproducibility. For chiral separation of its enantiomers, HPLC with a chiral stationary phase (CSP) is indispensable. Polysaccharide-based CSPs are often effective for the separation of amine-containing compounds. chiralpedia.com

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. The volatility of this compound may be sufficient for GC analysis. However, the presence of the secondary amine can lead to interactions with the stationary phase, causing peak tailing. Derivatization of the amine group, for instance, by acylation, can improve its volatility and chromatographic behavior. nih.gov A capillary column coated with a nonpolar or medium-polarity stationary phase would likely be employed. semanticscholar.orgccsknowledge.com Headspace GC could be a valuable technique for the analysis of residual solvents in purified samples of the compound. semanticscholar.org

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful "green" alternative to both normal-phase HPLC and GC, particularly for preparative and chiral separations. selvita.com SFC utilizes supercritical carbon dioxide as the main mobile phase component, often with a polar co-solvent like methanol. wiley.comchromatographyonline.com This technique offers fast separations and reduced solvent consumption. For the chiral separation of this compound, SFC with a chiral stationary phase can provide high resolution and efficiency. wiley.comnih.gov The addition of additives to the mobile phase, such as a basic amine, can be crucial for achieving good peak shape and selectivity for amine-containing compounds. chromatographyonline.com

Table 1: Hypothetical Chromatographic Conditions for this compound Analysis

| Parameter | HPLC (Reversed-Phase) | GC-FID | SFC (Chiral) |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | DB-5 (e.g., 30 m x 0.25 mm, 0.25 µm) | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase/Carrier Gas | Acetonitrile (B52724)/Water with 0.1% Formic Acid | Helium | Supercritical CO2/Methanol with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 3.0 mL/min |

| Temperature | 30 °C | 100-280 °C gradient | 40 °C |

| Detection | UV at 254 nm | Flame Ionization Detector (FID) | UV at 220 nm |

| Injection Volume | 10 µL | 1 µL (split injection) | 5 µL |

Quantitative Analytical Techniques for this compound in Research Matrices (e.g., in vitro assay samples, animal tissue homogenates)

For quantitative analysis in complex biological matrices, high sensitivity and selectivity are paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. nih.govnih.gov

A typical bioanalytical method would involve sample preparation to remove proteins and other interfering substances. This can be achieved through protein precipitation with a solvent like acetonitrile, liquid-liquid extraction with an organic solvent, or solid-phase extraction. nih.govacs.org An internal standard, ideally a stable isotope-labeled version of this compound, should be added at the beginning of the sample preparation process to account for variability in extraction and matrix effects.

The extracted sample is then injected into an HPLC or UPLC system for separation, followed by detection with a tandem mass spectrometer. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. nih.gov The method would be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.

Table 2: Illustrative Parameters for a Quantitative LC-MS/MS Method

| Parameter | Value |

| Sample Preparation | Protein precipitation with acetonitrile |

| Chromatography | UPLC with a C18 column |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition (Analyte) | e.g., m/z [M+H]+ → fragment ion |

| MS/MS Transition (Internal Standard) | e.g., m/z [M+D+H]+ → fragment ion |

| Linear Range | e.g., 0.1 - 1000 ng/mL |

| Intra- and Inter-day Precision | < 15% RSD |

| Accuracy | 85-115% |

Advancements in Hyphenated Techniques for this compound Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the structural elucidation and impurity profiling of this compound. asiapharmaceutics.infonih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. rsisinternational.org It can be used to identify and quantify volatile impurities in a sample of this compound. The mass spectrum provides a molecular fingerprint that can be compared to spectral libraries for compound identification. d-nb.infofigshare.com For compounds not present in libraries, analysis of the fragmentation pattern can provide valuable structural information. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the most versatile hyphenated technique for pharmaceutical analysis. rsisinternational.org It can be used for purity assessment, impurity profiling, and stability studies of this compound. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, coupled with LC can provide accurate mass measurements, which allows for the determination of the elemental composition of the parent compound and its impurities. nih.gov Tandem mass spectrometry (MS/MS) experiments can be performed to obtain structural information by fragmenting the ions of interest. nih.govresearchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR directly couples HPLC with NMR spectroscopy. asiapharmaceutics.info This technique provides detailed structural information about the separated compounds, making it a powerful tool for the unambiguous identification of impurities and degradation products without the need for their isolation.

Microfluidic and Miniaturized Analytical Platforms for this compound Studies

Microfluidic and miniaturized analytical platforms, often referred to as "lab-on-a-chip" technologies, offer several advantages for pharmaceutical research, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. nih.govscienceopen.comresearchgate.net

For this compound, these platforms could be utilized in several ways:

High-Throughput Screening: Miniaturized assays can be developed to rapidly screen the compound for its biological activity in various in vitro models. dispendix.com

In Vitro Metabolism Studies: Microfluidic devices containing liver microsomes or hepatocytes can be used to study the metabolic fate of the compound in a controlled environment that mimics physiological conditions. nih.gov

Analytical Separations: Microchip-based capillary electrophoresis or HPLC can be employed for rapid purity analysis and quality control. nih.gov

The integration of these miniaturized systems with sensitive detection methods like mass spectrometry is an active area of research that promises to further enhance the capabilities of analytical platforms for pharmaceutical compounds. nih.govnih.gov

Future Directions and Emerging Research Avenues for N Benzyl N Cyclopropylazetidin 3 Amine

Integration of N-benzyl-N-cyclopropylazetidin-3-amine with High-Throughput Screening Technologies for Novel Academic Leads

The amenability of a compound to high-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology. For a molecule like this compound, its potential integration into HTS campaigns hinges on the strategic design of compound libraries and the development of robust screening assays. While direct HTS data for this specific compound is not available, the principles of library design for related heterocyclic compounds can be applied.

A key challenge in contemporary drug discovery is the development of chemical reactions amenable to H.T.S. that facilitate the rapid synthesis of diverse chemical libraries. The structural framework of this compound offers several points for diversification, which is a crucial aspect of creating a compound library for HTS. For instance, variations of the benzyl (B1604629) and cyclopropyl (B3062369) groups could be introduced to explore the structure-activity relationship (SAR) landscape.

The following table outlines a hypothetical set of derivatives that could be synthesized for an HTS library based on the this compound scaffold:

| Derivative | R1 (Substitution on Benzyl Ring) | R2 (Substitution on Cyclopropyl Ring) | Potential for HTS |

| 1 | H | H | High |

| 2 | 4-Cl | H | High |

| 3 | 4-OCH3 | H | High |

| 4 | H | 1-CH3 | High |

| 5 | 4-F | 1-CF3 | High |

Quantitative high-throughput screening (qHTS) represents a more advanced approach, generating concentration-response curves for every compound in a library in a single experiment. This methodology provides a richer dataset, enabling the rapid identification of compounds with a wide range of activities and potencies, and can help to elucidate structure-activity relationships directly from the primary screen. The application of qHTS to a library of this compound derivatives could significantly accelerate the discovery of novel biological activities.

Exploration of this compound as a Core Scaffold in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate structurally diverse and complex molecules from a common starting material. The strained azetidine (B1206935) ring system of this compound makes it an attractive starting point for DOS, as the ring strain can be harnessed to drive transformations leading to a variety of novel molecular skeletons.

Research into the synthesis and diversification of densely functionalized azetidine ring systems has demonstrated their utility in accessing a wide variety of fused, bridged, and spirocyclic ring systems. nih.govacs.orgnih.govbroadinstitute.org These complex structures are of particular interest in medicinal chemistry, especially for targeting the central nervous system (CNS), where three-dimensional molecular architecture is often a key determinant of activity. nih.govacs.orgnih.govbroadinstitute.org

A potential DOS strategy starting from an this compound core could involve the following transformations:

Ring-Opening Reactions: The inherent strain of the azetidine ring could be exploited in reactions with various nucleophiles to generate linear or macrocyclic structures.

Ring Expansion Reactions: Treatment with appropriate reagents could lead to the formation of larger heterocyclic systems, such as pyrrolidines or piperidines.

Intramolecular Cyclizations: Functional groups introduced onto the benzyl or cyclopropyl moieties could participate in intramolecular reactions to form fused or bridged bicyclic systems.

The following table illustrates potential scaffold transformations in a DOS approach:

| Starting Scaffold | Transformation | Resulting Scaffold | Potential Applications |

| This compound | Ring-opening with a bifunctional nucleophile | Macrocyclic amine | Peptidomimetics, host-guest chemistry |

| This compound | Intramolecular [2+2] cycloaddition | Fused cyclobutane-azetidine | Novel CNS-active compounds |

| This compound | Rearrangement upon activation | Substituted pyrrolidine | Privileged scaffold in medicinal chemistry |

Application of this compound in Advanced Chemical Biology Tool Development

Chemical biology relies on the use of small molecules to probe and manipulate biological systems. The unique structural and potential reactive properties of this compound make it a candidate for the development of sophisticated chemical biology tools. Azetidine derivatives have been explored as conformationally constrained analogs of bioactive molecules, such as GABA uptake inhibitors. nih.gov

The development of photoaffinity probes is one promising avenue. The introduction of a photoreactive group, such as a diazirine or an aryl azide, onto the this compound scaffold would allow for the covalent labeling of target proteins upon photoactivation. This technique is invaluable for target identification and validation in drug discovery.

Another potential application is in the design of fluorescent probes. By conjugating a fluorophore to the this compound core, it may be possible to develop probes that localize to specific subcellular compartments or bind to particular biomolecules, enabling their visualization by fluorescence microscopy.

The following table summarizes potential chemical biology tools derived from this compound:

| Tool Type | Modification to Scaffold | Mechanism of Action | Biological Application |

| Photoaffinity Probe | Incorporation of a diazirine on the benzyl ring | Covalent modification of target proteins upon UV irradiation | Target identification and validation |

| Fluorescent Probe | Conjugation of a BODIPY or rhodamine fluorophore | Binding to a specific biological target leading to a change in fluorescence | Imaging of cellular processes and biomolecules |

| Affinity-Based Probe | Immobilization on a solid support (e.g., beads) | Capture of binding partners from cell lysates | Proteomics and target discovery |

Theoretical and Computational Advancements in Predicting this compound Properties and Interactions

Computational chemistry and theoretical modeling are indispensable tools in modern chemical research, providing insights into molecular properties, reactivity, and interactions. For this compound, where experimental data may be limited, in silico methods can play a crucial role in predicting its behavior and guiding future experimental work.

Density functional theory (DFT) calculations can be employed to determine the molecule's three-dimensional structure, conformational preferences, and electronic properties. Such calculations can also provide insights into the strain energy of the azetidine ring and how this might influence its reactivity. Molecular dynamics (MD) simulations can be used to study the compound's behavior in different environments, such as in aqueous solution or within a lipid bilayer, which is relevant for predicting its pharmacokinetic properties.

Furthermore, computational docking and virtual screening techniques can be used to predict potential biological targets for this compound. By screening large databases of protein structures, it may be possible to identify proteins with binding pockets that are complementary to the shape and chemical features of the molecule, thus generating hypotheses for its biological activity.

The following table presents a summary of computational methods and their potential applications to this compound:

| Computational Method | Predicted Property | Relevance |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, strain energy | Understanding reactivity and conformational preferences |

| Molecular Dynamics (MD) | Conformational dynamics, solvation properties | Predicting behavior in biological environments |

| Virtual Screening/Docking | Potential biological targets, binding affinity | Hypothesis generation for biological activity |

| QSAR (Quantitative Structure-Activity Relationship) | Correlation of chemical structure with biological activity | Guiding the design of more potent analogs |

Photochemical and Electrochemical Investigations of this compound Reactivity

The photochemical and electrochemical properties of this compound are largely unexplored but hold significant potential for discovering novel reactivity and synthetic applications. The presence of the benzyl group suggests that the molecule may absorb UV light, potentially leading to photochemical reactions. Photochemical access to alkyl-substituted azetidines has been reported, highlighting the potential of light-mediated transformations of this ring system. enamine.net

Irradiation of this compound could lead to a variety of outcomes, including cleavage of the benzyl-nitrogen bond, ring-opening of the azetidine, or reactions involving the cyclopropyl group. These transformations could provide access to novel molecular scaffolds that are not easily accessible through traditional thermal reactions.

The electrochemical behavior of amines has been studied, and it is known that they can undergo oxidation at an anode. rsc.org The electrochemical oxidation of this compound could lead to the formation of reactive intermediates, such as aminium radical cations, which could then undergo further reactions. This could open up new avenues for the functionalization of the molecule and the synthesis of new derivatives.

The following table outlines potential photochemical and electrochemical reactions of this compound:

| Reaction Type | Conditions | Potential Products | Synthetic Utility |

| Photochemical | UV irradiation (e.g., 254 nm) | Debenzylated amine, ring-opened products | Access to functionalized azetidines and novel amino alcohols |

| Electrochemical Oxidation | Anodic oxidation | Iminium ions, products of C-H functionalization | Controlled functionalization of the azetidine ring |

| Electrochemical Reduction | Cathodic reduction | Hydrogenated products | Selective transformations of the aromatic ring |

Q & A

Q. What are the key synthetic methodologies for preparing N-benzyl-N-cyclopropylazetidin-3-amine?

- Methodological Answer : A common approach involves copper-catalyzed C–N coupling reactions. For example, cyclopropanamine can react with a halogenated precursor (e.g., brominated azetidine derivatives) in the presence of copper(I) bromide and cesium carbonate in polar solvents like dimethyl sulfoxide (DMSO) at moderate temperatures (e.g., 35°C for 48 hours). Post-reaction, extraction with dichloromethane and purification via gradient elution chromatography (e.g., ethyl acetate/hexane) are recommended .

Q. How is the compound structurally characterized to confirm its identity and purity?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR spectroscopy : Peaks for cyclopropyl protons (δ ~0.5–1.5 ppm) and azetidine ring protons (δ ~3.0–4.0 ppm) are critical .

- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion ([M+H]⁺) with an error margin <5 ppm .

- Melting Point Analysis : Compare observed values (e.g., 104–107°C) to literature data to assess crystallinity .

Q. What safety protocols are essential for handling N-benzyl-N-cyclopropylazetidin-3-amine?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis .

- Emergency Measures : For skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and monitor for respiratory distress .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in copper-catalyzed C–N coupling?

- Methodological Answer :

- Catalyst Screening : Test copper(I) bromide, copper(I) iodide, or palladium catalysts for efficacy .

- Solvent Optimization : Compare DMSO, DMF, or acetonitrile for solubility and reaction kinetics .

- Temperature Gradients : Evaluate yields at 25°C, 35°C, and 50°C to balance reaction speed and byproduct formation .

Q. What strategies mitigate the risk of nitrosamine impurities in N-benzyl-N-cyclopropylazetidin-3-amine?

- Methodological Answer :

- Process Risk Assessment : Use EMA-compliant questionnaires to evaluate raw material suppliers for nitrosamine contamination risks .

- Analytical Monitoring : Employ LC-MS/MS with a detection limit <10 ppb for N-nitrosamines .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) during characterization?

- Methodological Answer :

- Cross-Validation : Compare data with structurally analogous compounds (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) to identify expected shifts .

- Iterative Refinement : Repeat synthesis and analysis under controlled conditions to isolate variables (e.g., solvent traces, humidity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.